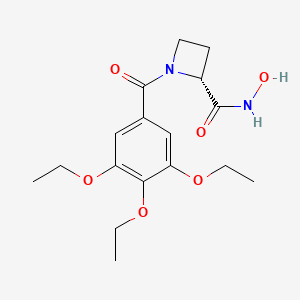

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide

Description

Properties

CAS No. |

647854-66-8 |

|---|---|

Molecular Formula |

C17H24N2O6 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide |

InChI |

InChI=1S/C17H24N2O6/c1-4-23-13-9-11(10-14(24-5-2)15(13)25-6-3)17(21)19-8-7-12(19)16(20)18-22/h9-10,12,22H,4-8H2,1-3H3,(H,18,20)/t12-/m1/s1 |

InChI Key |

AYONFVHKJQJPNM-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@@H]2C(=O)NO |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC2C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Advantages:

- High optical purity can be achieved.

Limitations:

- Often requires expensive chiral reagents and complex reaction conditions.

Chiral Separation of Racemic Mixtures

Another approach is to synthesize racemic mixtures and then separate them into their enantiomers. This can be done through:

Synthesis of Racemic Compound : Using simpler starting materials to create a racemic mixture.

Chiral Resolution : Employing methods such as:

- Enzymatic Hydrolysis : Using specific enzymes to selectively hydrolyze one enantiomer.

- Chromatographic Techniques : Utilizing chiral stationary phases in chromatography to separate enantiomers.

Advantages:

- More cost-effective than asymmetric synthesis.

Limitations:

- Typically results in lower yields of the desired enantiomer.

Functional Group Transformations

Functional group transformations involve modifying existing functional groups in a precursor compound to obtain the target structure. This may include:

Acylation : Introducing the triethoxybenzoyl group through acylation reactions.

Hydroxylation : Converting suitable precursors into hydroxyl derivatives.

Azetidine Formation : Finalizing the azetidine structure through cyclization or ring closure reactions.

Advantages:

- Flexibility in synthetic design allows for various starting materials.

Limitations:

- May require multiple steps, leading to longer synthesis times.

Summary of Findings

The following table summarizes key preparation methods for (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide:

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Synthesis | High optical purity | Expensive reagents |

| Chiral Separation | Cost-effective | Lower yields |

| Functional Group Transformations | Flexible design | Longer synthesis times |

Chemical Reactions Analysis

Types of Reactions

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triethoxybenzoyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The azetidine ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triethoxy/Trialkoxy Aromatic Groups

3,4,5-Trimethoxyphenyl Derivatives ()

- Key Differences : The triethoxybenzoyl group in the target compound contrasts with the trimethoxyphenyl groups in compounds synthesized via nitroalkene reduction (e.g., 3,4,5-trimethoxyphenyl-2-nitroethane). Ethoxy groups introduce larger steric bulk and increased lipophilicity compared to methoxy substituents.

- Melting Points : Trimethoxy derivatives exhibit melting points of 82–118°C, while triethoxy groups likely reduce crystallinity, leading to lower melting points (data inferred for the target compound).

Triethoxybenzoyl vs. Coumarin-Based Hydrazides ()

- Functional Groups: Compounds 2k and 2l in feature coumarin-linked hydrazides with nitro or allylidene substituents. Unlike the target compound’s azetidine core, these derivatives possess five-membered thiazolidinone rings.

- Electronic Effects : The triethoxybenzoyl group is electron-donating, whereas nitro groups (e.g., in 2k) are electron-withdrawing, altering reactivity in electrophilic substitutions or metal coordination .

Heterocyclic Core Comparison

Azetidine vs. Thiazolidine ()

- Ring Strain : The target compound’s azetidine (4-membered ring) has higher ring strain than the thiazolidine (5-membered ring) in . This strain may enhance reactivity in ring-opening reactions or conformational flexibility in binding pockets.

- Directing Groups : The N-hydroxy group in the target compound resembles the N,O-bidentate directing group in ’s benzamide, which facilitates metal-catalyzed C–H functionalization. However, the azetidine’s strained geometry may hinder coordination compared to less rigid frameworks .

Functional Group Analysis

Hydroxamate (N-hydroxy carboxamide) vs. Amide/Hydrazide

- Metal Binding : The hydroxamate group in the target compound is a strong chelator of transition metals (e.g., Zn²⁺, Fe³⁺), akin to hydroxamic acid-based HDAC inhibitors. In contrast, simple amides () or hydrazides () exhibit weaker metal-binding capacity .

- Stability : Hydroxamates are prone to hydrolysis under acidic conditions, whereas amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are more stable, as evidenced by their characterization via X-ray crystallography .

Biological Activity

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C17H24N2O6

- Average Mass : 352.387 g/mol

- Monoisotopic Mass : 352.163437 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cellular functions. One notable mechanism involves the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, which is essential for bacterial cell wall biosynthesis . This inhibition can lead to antibacterial effects against a range of pathogens.

Antibacterial Activity

Research indicates that (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide demonstrates significant antibacterial properties. Its Minimum Inhibitory Concentration (MIC) against various bacterial strains has been documented as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Acinetobacter baumannii | ≤ 128 |

| Burkholderia cepacia | ≤ 128 |

| Bacteroides fragilis | ≤ 128 |

| Bordetella pertussis | ≤ 128 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

Several case studies have explored the effectiveness of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide in clinical settings:

- Case Study on Antibacterial Efficacy :

- Case Study on Mechanism Exploration :

Toxicity and Safety Profile

Toxicological assessments indicate that (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide exhibits low toxicity levels in mammalian cell lines. Further research is needed to fully understand its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.